

A Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Molecular Properties and Synthesis

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Compound of Interest

Compound Name: *Pyrazine-2,5-dicarboxylic acid*

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Pyrazine-2,5-dicarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and as a component in the development of metal-organic frameworks (MOFs). Its rigid structure and the presence of two carboxylic acid groups make it a versatile intermediate in organic and coordination chemistry. This guide provides an in-depth overview of its fundamental molecular properties and a detailed experimental protocol for the synthesis of a related pyrazine dicarboxylic acid, illustrating a common synthetic route.

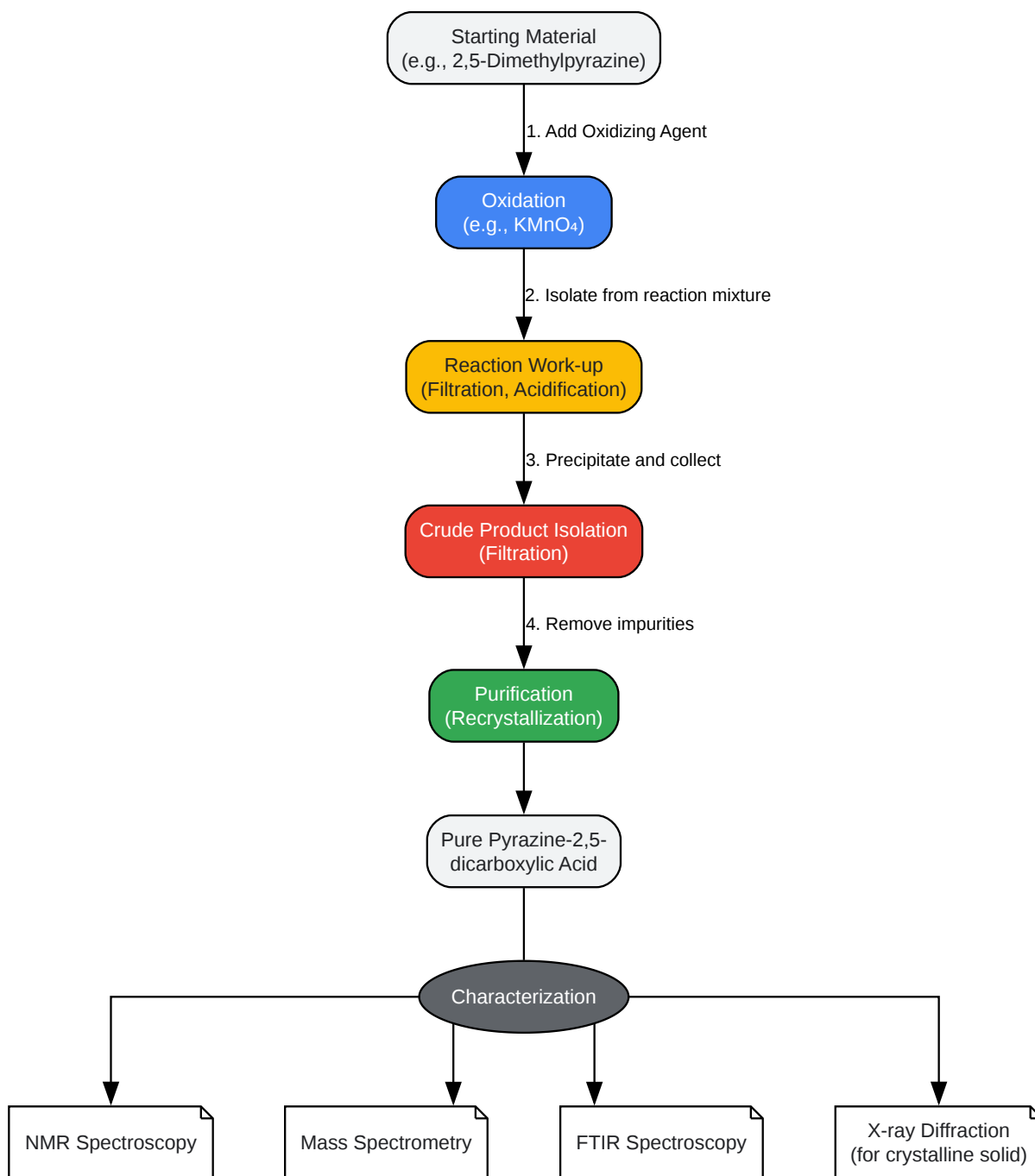
Core Molecular Data

The fundamental molecular properties of **pyrazine-2,5-dicarboxylic acid** and its common forms are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Attribute	Value	Reference
Chemical Name	Pyrazine-2,5-dicarboxylic acid	[1][2]
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[1][2]
Molecular Weight	168.11 g/mol	[1][2][3]
CAS Number	122-05-4	[1][2]
Appearance	White to off-white crystalline solid	
Dihydrate Form		
Molecular Formula	C ₆ H ₈ N ₂ O ₆	[4]
Molecular Weight	204.14 g/mol	[4]
Dicarboxylate Form		
Molecular Formula	C ₆ H ₂ N ₂ O ₄ ²⁻	[5]
Molecular Weight	166.09 g/mol	[5]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of **pyrazine-2,5-dicarboxylic acid**, a process common in synthetic chemistry research.



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A generalized workflow for the synthesis and characterization of **pyrazine-2,5-dicarboxylic acid**.

Experimental Protocol: Synthesis of Pyrazine-2,3-dicarboxylic Acid

While various methods exist for the synthesis of **pyrazine-2,5-dicarboxylic acid**, a common and well-documented approach for preparing pyrazine dicarboxylic acids is through the oxidation of a suitable precursor. The following protocol details the synthesis of the related isomer, pyrazine-2,3-dicarboxylic acid, via the oxidation of quinoxaline. This procedure provides a representative example of the synthetic methodology in this chemical class.

Part A: Synthesis of Quinoxaline

- Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
- In a separate container, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).
- While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.
- Allow the mixture to stand for 15 minutes, then cool to room temperature.
- Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.
- Extract the mixture with three 300-mL portions of ether.
- Dry the combined ether extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate on a steam bath.
- Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This will yield 138–147 g (85–90%) of quinoxaline.

Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid

- In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approximately 90°C) and 145 g (1.12 moles) of the prepared quinoxaline.

- With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil of the reaction mixture. This addition typically takes about 1.5 hours.
- After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.
- Wash the manganese dioxide cake with hot water.
- Combine the filtrate and the washings and concentrate the solution to a volume of approximately 1 L under reduced pressure.
- Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1.
- Collect the precipitated crude pyrazine-2,3-dicarboxylic acid by filtration.
- The crude product can be further purified by recrystallization from acetone to yield the final product. The expected yield is typically in the range of 75-77%.

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References

- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
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